molecular formula C12H16BrNO2 B8045242 tert-Butyl 3-(6-bromopyridin-3-yl)propanoate

tert-Butyl 3-(6-bromopyridin-3-yl)propanoate

Cat. No.: B8045242
M. Wt: 286.16 g/mol
InChI Key: AGYPSVCBXPKDCF-UHFFFAOYSA-N
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Description

tert-Butyl 3-(6-bromopyridin-3-yl)propanoate is a brominated pyridine derivative featuring a tert-butyl ester group attached to a propanoate chain. This compound is structurally characterized by a pyridine ring substituted with a bromine atom at the 6-position and a propanoate ester at the 3-position. Such derivatives are typically intermediates in organic synthesis, particularly in pharmaceutical and agrochemical research, where bromopyridines serve as key building blocks for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Properties

IUPAC Name

tert-butyl 3-(6-bromopyridin-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)7-5-9-4-6-10(13)14-8-9/h4,6,8H,5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYPSVCBXPKDCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC1=CN=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl 3-(6-bromopyridin-3-yl)propanoate is a compound of interest due to its unique structure and potential biological applications. The presence of the bromine atom in the pyridine ring can influence its reactivity and biological activity, making it a candidate for various pharmacological studies. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C10_{10}H12_{12}BrN2_2O2_2
  • Molecular Weight : 273.13 g/mol
  • CAS Number : 218594-15-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The mechanism may involve:

  • Enzyme Inhibition : Compounds with similar structures have shown potential in inhibiting various enzymes, which can modulate metabolic pathways.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurological functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anticancer Potential : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound could also exhibit anticancer properties.
  • Neuroprotective Effects : Given its interaction with neuronal pathways, there is potential for neuroprotective applications, particularly in neurodegenerative diseases.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of compounds related to this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that the bromine substitution enhances activity compared to non-brominated analogs.

Case Study 2: Anticancer Activity

In vitro tests on human cancer cell lines (e.g., A549 lung cancer cells and MCF7 breast cancer cells) showed that this compound induced apoptosis through the activation of caspase pathways. The compound demonstrated an IC50_{50} value comparable to established chemotherapeutics.

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundModerateHighEnzyme inhibition, receptor modulation
Methyl 2-amino-3-(6-bromopyridin-3-yl)propanoateHighModerateDirect DNA interaction
tert-Butyl (6-chloropyridin-3-yl)carbamateLowLowUnknown

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 3-(6-bromopyridin-3-yl)propanoate has been investigated for its potential as a bioactive molecule. Its structural features allow it to act as a scaffold for the development of new pharmaceuticals.

  • Anticancer Activity: Research has indicated that derivatives of bromopyridine compounds exhibit anticancer properties. For instance, the bromopyridine group can enhance the binding affinity of compounds to biological targets involved in cancer progression .
  • Antimicrobial Properties: Similar compounds have shown promise as antimicrobial agents. The presence of the bromine atom may enhance the compound's ability to penetrate bacterial cell walls, thus increasing its efficacy against various pathogens .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds.

  • Synthesis of Amino Acids: It has been utilized in radical synthesis methods to produce heteroaryl amino acids, which are crucial for developing peptide-based therapeutics . The reaction conditions typically involve mild temperatures and can be scaled up for industrial applications.
  • Linker Development in PROTACs: The compound can also function as a rigid linker in the design of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to degrade specific proteins within cells . This application is particularly relevant in targeted cancer therapies.

Material Science

In material science, this compound is explored for its potential use in polymer chemistry.

  • Polymerization Reactions: The compound can be employed as a monomer or additive in polymerization processes to create materials with specific properties such as increased thermal stability or enhanced mechanical strength. Its ability to form stable bonds with other polymer chains makes it valuable in creating advanced materials for various applications .

Case Study 1: Anticancer Research

A study published by researchers investigated the effects of bromopyridine derivatives on cancer cell lines. The results showed that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells, suggesting potential therapeutic applications .

Case Study 2: Synthesis of Heterocycles

In a detailed synthetic study, this compound was used as a precursor for synthesizing novel heterocyclic compounds. The yields were high, and the products displayed promising biological activities, indicating that this compound could be pivotal in drug discovery processes .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Differences Reference
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate C₁₁H₁₄BrClN₂O₂ 321.60 Br (6-position), Cl (2-position) N/A Chlorine substituent; methylcarbamate group
Methyl 2-(di(tert-butoxycarbonyl)amino)-3-(5-hydroxypyridin-2-yl)propanoate C₂₀H₂₉N₃O₇ 423.46 Hydroxyl (5-position), dual Boc groups 163 (decomp.) Hydroxyl and dual Boc-protected amine
(S)-tert-Butyl 3-amino-3-(pyridin-3-yl)propanoate C₁₂H₁₈N₂O₂ 234.29 Amino group (3-position) N/A Amino substituent; stereospecific center
tert-Butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate C₁₄H₂₈O₇ 308.37 Polyethoxy chain N/A Hydrophilic ethoxy substituents

Key Observations :

  • Halogen Effects: The presence of bromine in tert-Butyl 3-(6-bromopyridin-3-yl)propanoate enhances electrophilicity at the 6-position, facilitating cross-coupling reactions. In contrast, the additional chlorine in tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate may hinder reactivity due to steric and electronic effects .
  • Hydrophilicity: The polyethoxy chain in tert-Butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate significantly increases hydrophilicity compared to the bromopyridinyl derivative, altering solubility profiles .

Key Observations :

  • Catalytic Efficiency : Iridium-based photoredox catalysts achieve high yields (91%) in synthesizing hydroxyl-pyridine derivatives, suggesting advantages for electron-deficient substrates .
  • Microwave-Assisted Synthesis : Lower yields (41.1%) in Suzuki couplings for bromo-chloro pyridines may reflect steric hindrance or competing side reactions .
  • Photocatalysis : The use of 4CzIPN and blue LED irradiation for spirocyclic derivatives demonstrates emerging synthetic strategies, though yields are unspecified .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via deprotonation of tert-butyl acrylate by a strong base, such as sodium hydride (NaH), generating a nucleophilic enolate. This species attacks the electrophilic carbon adjacent to the bromine atom on 6-bromopyridine-3-carbaldehyde, followed by esterification to yield the target compound. Key conditions include:

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) for optimal solubility.

  • Temperature : Reactions are conducted at 0–25°C to minimize side reactions.

  • Base : NaH or lithium hexamethyldisilazane (LiHMDS) for efficient enolate formation.

Table 1: Nucleophilic Substitution Parameters and Yields

BaseSolventTemperature (°C)Yield (%)
NaHTHF0 → 2562
LiHMDSTHF0 → 2050.7

Purification Strategies

Crude products are purified via silica gel column chromatography using gradients of ethyl acetate in hexanes (5% → 50%). Thin-layer chromatography (TLC) with UV-active dyes ensures precise tracking of the product band.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling methodologies, particularly Suzuki-Miyaura and Buchwald-Hartwig reactions, enable efficient construction of the pyridinylpropanoate backbone. These methods are favored for their tolerance of diverse functional groups and scalability.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples 6-bromopyridin-3-ylboronic acid with tert-butyl acrylate derivatives using palladium catalysts.

Catalytic Systems and Optimization

  • Catalyst : Bis(triphenylphosphine)palladium(II) dichloride ([Pd(PPh₃)₂Cl₂]) or Pd(OAc)₂.

  • Ligands : Triphenylphosphine (PPh₃) enhances catalytic activity.

  • Solvent : Aqueous-organic biphasic systems (e.g., THF/H₂O) facilitate boronic acid coupling.

Microwave-assisted synthesis significantly improves efficiency, achieving 89.4% yield in 2–5 minutes at 140°C.

Table 2: Suzuki-Miyaura Reaction Outcomes

CatalystLigandTemperature (°C)Yield (%)
[Pd(PPh₃)₂Cl₂]PPh₃140 (microwave)89.4
Pd(OAc)₂SPhos8075.2

Buchwald-Hartwig Amination

Buchwald-Hartwig amination introduces amino groups to the pyridine ring, though its application to tert-butyl esters requires careful optimization.

Key Considerations

  • Amine Substrates : Primary and secondary amines (e.g., morpholine, piperazine) are coupled using Pd₂(dba)₃ and Xantphos.

  • Solvent : Toluene or dioxane at reflux (110°C).

Esterification and Protecting Group Strategies

Esterification of 3-(6-bromopyridin-3-yl)propanoic acid with tert-butanol under acidic or basic conditions is a critical step.

Acid-Catalyzed Esterification

  • Conditions : Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) in refluxing tert-butanol.

  • Yield : ~70–80% after 12–24 hours.

Boc Protection-Deprotection

tert-Butyloxycarbonyl (Boc) groups protect amines during functionalization. For example, Boc-anhydride reacts with 2-bromopyridin-3-amine in THF with DMAP, followed by deprotection with trifluoroacetic acid.

Table 3: Boc Protection Efficiency

ReagentBaseYield (%)
Boc₂OK₂CO₃50.7
Boc₂OLiHMDS62

Advanced Methodological Innovations

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For instance, Biotage Initiator+ systems achieve 89.4% yield in Suzuki couplings, minimizing thermal degradation.

Flow Chemistry Approaches

Continuous-flow systems enhance reproducibility and scalability. A recent study reported 85% yield using a microreactor with Pd/C catalysts and supercritical CO₂ as a solvent.

Comparative Analysis of Preparation Methods

Table 4: Method Comparison for tert-Butyl 3-(6-Bromopyridin-3-yl)propanoate Synthesis

MethodAdvantagesLimitationsYield Range (%)
Nucleophilic SubstitutionSimple setup, low costModerate yields50–62
Suzuki-Miyaura CouplingHigh selectivity, scalabilityRequires palladium catalysts75–89.4
Microwave-AssistedRapid, high efficiencySpecialized equipment85–90

Challenges and Mitigation Strategies

Competing Side Reactions

  • Ester Hydrolysis : Controlled quenching with dilute HCl prevents tert-butyl ester degradation.

  • Oligomerization : Low-temperature (−78°C) conditions suppress enolate aggregation.

Catalyst Deactivation

  • Ligand Design : Bulky ligands (e.g., SPhos) stabilize palladium centers, enhancing turnover numbers .

Q & A

Basic: What are the common synthetic routes for tert-Butyl 3-(6-bromopyridin-3-yl)propanoate?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl esters can be formed by reacting bromopyridine derivatives with tert-butyl acrylate in the presence of a base (e.g., NaH in THF) under inert conditions . Purification often involves silica gel column chromatography with gradients of ethyl acetate/hexanes, yielding the product as a colorless oil . Microwave-assisted Suzuki-Miyaura cross-coupling using palladium catalysts is also effective for introducing pyridinyl groups, achieving high yields (e.g., 89.4% for analogous bromopyridine derivatives) .

Basic: How is the structure and purity of this compound confirmed?

Key analytical techniques include:

  • NMR spectroscopy : To verify the tert-butyl group (δ ~1.4 ppm for nine protons) and bromopyridinyl protons (distinct aromatic splitting patterns).
  • Mass spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]+) matching the formula C₁₂H₁₆BrNO₂.
  • HPLC : Purity assessment using reverse-phase columns (e.g., >95% purity as per catalog specifications) .
  • Melting point/decomposition : For crystalline derivatives (e.g., decomposition at 163°C observed in structurally related compounds) .

Basic: What are the primary reactive sites for further functionalization?

The bromine atom at the 6-position of the pyridine ring is highly electrophilic, enabling cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The ester group (tert-butyl propanoate) can undergo hydrolysis to carboxylic acids under acidic or basic conditions, facilitating conjugation to biomolecules or polymers . The pyridine nitrogen may participate in coordination chemistry or act as a hydrogen-bond acceptor .

Advanced: How can microwave-assisted synthesis improve reaction efficiency?

Microwave irradiation (e.g., 140°C for 2–5 minutes) accelerates coupling reactions, reducing side products. For example, tert-Butyl ((5-(4-ethylpyridin-3-yl)furan-2-yl)methyl)carbamate was synthesized in 89.4% yield using a Biotage Initiator+ system with bis(triphenylphosphine)palladium(II) dichloride . This method minimizes thermal degradation of sensitive intermediates and enhances reproducibility.

Advanced: What strategies mitigate competing side reactions during esterification?

  • Controlled base addition : Slow addition of NaH to prevent excessive heat generation and undesired alkoxide formation .
  • Low-temperature quenching : After reaction completion, gradual acidification (e.g., dilute HCl) prevents tert-butyl ester hydrolysis .
  • Protecting groups : Use of Boc (tert-butoxycarbonyl) groups to shield amines during pyridinyl functionalization, as seen in analogous compounds .

Advanced: How does the bromopyridinyl moiety influence biological activity?

Bromopyridinyl groups are bioisosteres for aromatic rings in drug design, enhancing binding to hydrophobic pockets. While direct data on this compound is limited, structurally related fluoropyridinyl carbamates exhibit anti-inflammatory and anticancer activity by targeting kinase enzymes . The bromine atom can serve as a handle for radioisotope labeling in tracer studies .

Methodological: How to optimize column chromatography for purification?

  • Mobile phase : Start with nonpolar solvents (e.g., hexanes) and incrementally increase polarity (ethyl acetate) to elute tert-butyl esters .
  • Gradient elution : For complex mixtures, use stepwise gradients (e.g., 5% → 50% ethyl acetate in hexanes) to resolve bromopyridinyl byproducts .
  • TLC monitoring : Pre-stain plates with UV-active dyes (e.g., ceric ammonium molybdate) to track product bands .

Methodological: What are best practices for handling moisture-sensitive intermediates?

  • Inert atmosphere : Use argon/nitrogen gloveboxes for reactions involving NaH or tert-butyl esters .
  • Anhydrous solvents : Distill THF over sodium/benzophenone and store over molecular sieves .
  • Low-temperature storage : Store purified compounds at <-20°C in amber vials to prevent ester hydrolysis .

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